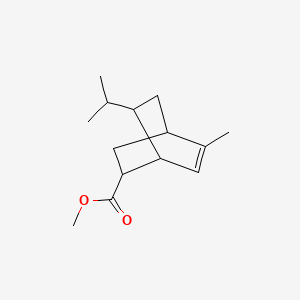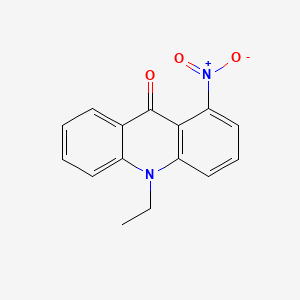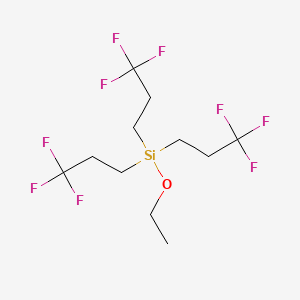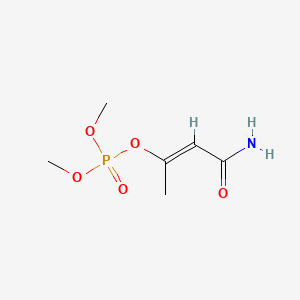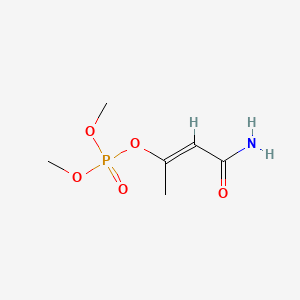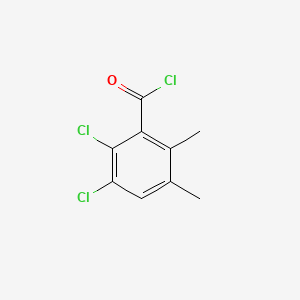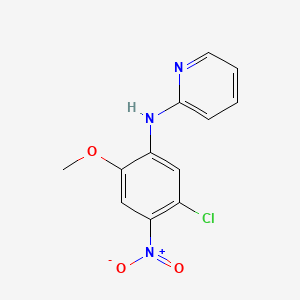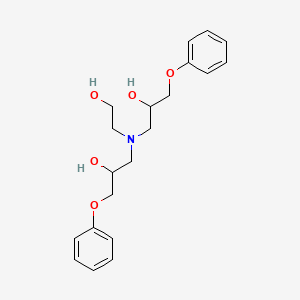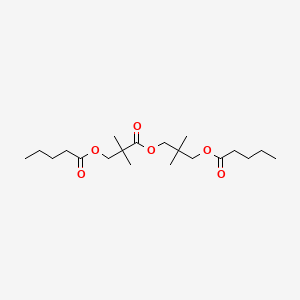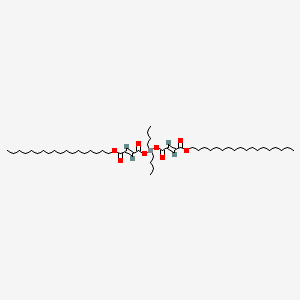
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle est un composé organoétain complexe de formule moléculaire C52H96O8Sn. Il est connu pour sa structure unique, qui comprend un centre stannylène (étain) lié à deux groupes dioctadécyle et deux groupes 4-oxocrotonate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle implique généralement la réaction du 4-oxocrotonate de dioctadécyle avec l'oxyde de dibutylétain. La réaction est effectuée sous atmosphère inerte, telle que l'azote ou l'argon, pour éviter l'oxydation. Le mélange réactionnel est chauffé à une température spécifique, généralement autour de 80-100 °C, et agité pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour éviter la contamination. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle subit diverses réactions chimiques, notamment :
Oxydation : Le centre étain peut être oxydé à des états d'oxydation plus élevés.
Réduction : Le composé peut être réduit pour former différentes espèces organoétain.
Substitution : Les groupes dioctadécyle et 4-oxocrotonate peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans des conditions douces.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés d'étain à l'état d'oxydation plus élevé, tandis que la réduction peut produire divers hydrures organoétain.
Applications De Recherche Scientifique
Le 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme catalyseur en synthèse organique, en particulier dans la formation de liaisons carbone-carbone.
Biologie : Étudié pour son potentiel d'agent antimicrobien en raison de sa structure organoétain.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments, tirant parti de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Utilisé dans la production de matériaux hautes performances, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle implique son interaction avec des cibles moléculaires par le biais de son centre étain. Le groupe stannylène peut se coordonner avec divers substrats, facilitant les réactions catalytiques. Les groupes dioctadécyle et 4-oxocrotonate assurent la stabilité et la solubilité, améliorant l'efficacité du composé dans différentes applications.
Mécanisme D'action
The mechanism of action of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) involves its interaction with molecular targets through its tin center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. The dioctadecyl and 4-oxocrotonate groups provide stability and solubility, enhancing the compound’s effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Composés similaires
4-oxocrotonate de dioctadécyle : Il lui manque le centre stannylène, ce qui le rend moins efficace en tant que catalyseur.
Oxyde de dibutylétain : Un composé organoétain plus simple présentant une réactivité et des applications différentes.
Dichlorure de dioctadécylétain : Contient de l'étain mais avec des ligands différents, ce qui entraîne des propriétés chimiques variées.
Unicité
Le 4,4'-((dibutylstannylène)bis(oxy))bis(4-oxocrotonate) de dioctadécyle est unique en raison de sa combinaison de groupes dioctadécyle et 4-oxocrotonate avec un centre stannylène. Cette structure offre un équilibre de stabilité, de réactivité et de solubilité, ce qui le rend adapté à un large éventail d'applications en chimie, biologie, médecine et industrie.
Propriétés
Numéro CAS |
94237-39-5 |
|---|---|
Formule moléculaire |
C52H96O8Sn |
Poids moléculaire |
968.0 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(E)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18+;;; |
Clé InChI |
WHWTUCZRUDXTMZ-CKOIWFHQSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




